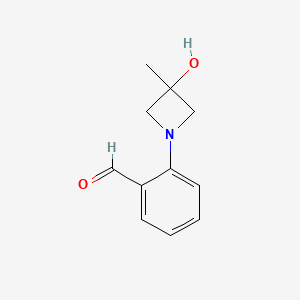![molecular formula C11H18O3 B13207906 Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework. The presence of an ester functional group adds to its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with sulfur ylides. The reaction is carried out in the presence of a base such as potassium tert-butylate and a solvent like dimethyl sulfoxide (DMSO) under inert atmosphere conditions . The reaction proceeds through a Corey-Chaykovsky reaction mechanism, leading to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Similar spirocyclic structure but with different functional groups.
1-Oxaspiro[2.4]heptane-2-carboxylic acid: Lacks the ester group, leading to different reactivity.
7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane: Contains a chlorophenyl group, altering its chemical properties.
Uniqueness
Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate stands out due to its specific ester functional group and spirocyclic structure, which confer unique reactivity and stability. These properties make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)7-5-6-10(11,2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
XBXJBCNAXQWBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(O1)CCCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13207827.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
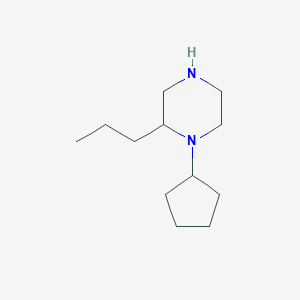
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
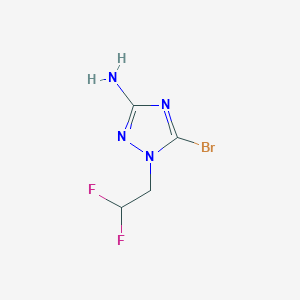

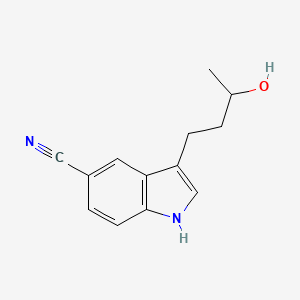
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
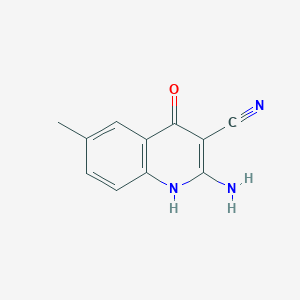
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
